Becaplermin vs. Placebo Gel: 43% Relative Increase in Complete Wound Closure (Phase III RCT)
In a multicenter, double-blind, placebo-controlled Phase III trial of 382 patients with chronic diabetic neuropathic ulcers, becaplermin gel 100 µg/g applied once daily significantly increased the incidence of complete wound closure by 43% relative to placebo gel (50% vs. 35%, p=0.007). The time to achieve complete wound closure was reduced by 32% (86 days vs. 127 days; p=0.013) [1].
| Evidence Dimension | Incidence of complete wound closure and time to healing |
|---|---|
| Target Compound Data | 50% complete wound closure; 86 days median time to healing (35th percentile) |
| Comparator Or Baseline | Placebo gel: 35% complete wound closure; 127 days median time to healing |
| Quantified Difference | 43% relative increase in incidence (absolute difference 15 percentage points); 32% reduction in healing time (41 days shorter) |
| Conditions | Phase III RCT; 382 patients with chronic diabetic neuropathic ulcers; 100 µg/g once daily plus good wound care; 20-week maximum treatment duration |
Why This Matters
This direct head-to-head Phase III data establishes the core efficacy benchmark for any potential alternative or biosimilar becaplermin product, providing the quantitative target for comparative performance.
- [1] Wieman TJ, Smiell JM, Su Y. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers: a phase III randomized placebo-controlled double-blind study. Diabetes Care. 1998;21(5):822-827. View Source
